molecular formula C9H9ClN2O B579769 2-Chloro-6-methoxy-1-methylbenzimidazole CAS No. 15965-63-6

2-Chloro-6-methoxy-1-methylbenzimidazole

Cat. No.: B579769
CAS No.: 15965-63-6
M. Wt: 196.634
InChI Key: ACCPRUKMZJHWDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-methoxy-1-methylbenzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological properties and are widely used in medicinal chemistry. The presence of chlorine, methoxy, and methyl groups in the structure of this compound imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methoxy-1-methylbenzimidazole typically involves the condensation of o-phenylenediamine with appropriate substituted aldehydes or acids. One common method is the reaction of 2-chloro-6-methoxyaniline with formic acid or formamide under acidic conditions to form the benzimidazole ring. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methoxy-1-methylbenzimidazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reducing agents like hydrogen gas in the presence of palladium on carbon (Pd/C) or sodium borohydride.

Major Products Formed

    Substitution: Formation of 2-amino-6-methoxy-1-methylbenzimidazole.

    Oxidation: Formation of 2-chloro-6-formyl-1-methylbenzimidazole.

    Reduction: Formation of this compound amine derivatives.

Scientific Research Applications

2-Chloro-6-methoxy-1-methylbenzimidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Chloro-6-methoxy-1-methylbenzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit DNA synthesis in cancer cells by binding to DNA or interfering with the function of DNA polymerase.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-methylbenzimidazole
  • 6-Methoxy-1-methylbenzimidazole
  • 2-Chloro-6-methylbenzimidazole

Comparison

2-Chloro-6-methoxy-1-methylbenzimidazole is unique due to the presence of both chlorine and methoxy groups, which can influence its chemical reactivity and biological activity. Compared to 2-Chloro-1-methylbenzimidazole, the methoxy group in this compound can enhance its solubility and potentially its bioavailability. The presence of the chlorine atom can also make it more reactive in substitution reactions compared to 6-Methoxy-1-methylbenzimidazole.

Properties

CAS No.

15965-63-6

Molecular Formula

C9H9ClN2O

Molecular Weight

196.634

IUPAC Name

2-chloro-6-methoxy-1-methylbenzimidazole

InChI

InChI=1S/C9H9ClN2O/c1-12-8-5-6(13-2)3-4-7(8)11-9(12)10/h3-5H,1-2H3

InChI Key

ACCPRUKMZJHWDK-UHFFFAOYSA-N

SMILES

CN1C2=C(C=CC(=C2)OC)N=C1Cl

Synonyms

1H-Benzimidazole,2-chloro-6-methoxy-1-methyl-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.